molecular formula C9H9ClO2 B122957 3-(Chloromethyl)-4-methoxybenzaldehyde CAS No. 52577-09-0

3-(Chloromethyl)-4-methoxybenzaldehyde

Cat. No.: B122957
CAS No.: 52577-09-0
M. Wt: 184.62 g/mol
InChI Key: LNKDOOILNUKDMI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloromethyl group at the third position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde typically involves the chloromethylation of 4-methoxybenzaldehyde. One common method is the reaction of 4-methoxybenzaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Substitution: Formation of 3-(Hydroxymethyl)-4-methoxybenzaldehyde, 3-(Aminomethyl)-4-methoxybenzaldehyde, or 3-(Thiophenylmethyl)-4-methoxybenzaldehyde.

    Oxidation: Formation of 3-(Chloromethyl)-4-methoxybenzoic acid.

    Reduction: Formation of 3-(Chloromethyl)-4-methoxybenzyl alcohol.

Scientific Research Applications

3-(Chloromethyl)-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The methoxy and chloromethyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Chloromethylbenzaldehyde: Lacks the methoxy group, which can affect its solubility and reactivity.

    3-(Chloromethyl)-4-hydroxybenzaldehyde: Has a hydroxyl group instead of a methoxy group, which can alter its chemical properties and biological activity.

Uniqueness

3-(Chloromethyl)-4-methoxybenzaldehyde is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions in chemical and biological systems.

Properties

IUPAC Name

3-(chloromethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKDOOILNUKDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068769
Record name Benzaldehyde, 3-(chloromethyl)-4-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52577-09-0
Record name 3-(Chloromethyl)-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52577-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-(chloromethyl)-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052577090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 3-(chloromethyl)-4-methoxy-
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Record name Benzaldehyde, 3-(chloromethyl)-4-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-p-anisaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions the use of potassium carbonate in alkylation reactions. How does the presence of potassium carbonate potentially influence the reactivity of 3-(Chloromethyl)-4-methoxybenzaldehyde in such reactions?

A1: Potassium carbonate acts as a base in alkylation reactions []. While the provided research does not specifically investigate this compound, we can infer its potential role. The base can deprotonate relatively acidic functional groups like NH, OH, or SH, generating nucleophilic species. These nucleophiles can then react with the electrophilic carbon atom of the chloromethyl group in this compound, leading to alkylation. The presence of potassium carbonate therefore facilitates the alkylation reaction by promoting the formation of nucleophiles.

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